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2-Bromo-5-chloropyridine-3-sulfonyl chloride Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: 2-Bromo-5-chloropyridine-3-sulfonyl chloride as a Privileged Scaffold for VPS34 Inhibitor Discovery
Application Note: 2-Bromo-5-chloropyridine-3-sulfonyl chloride as a Privileged Scaffold for VPS34 Inhibitor Discovery
Topic: Modular Synthesis of VPS34 Inhibitors Using 2-Bromo-5-chloropyridine-3-sulfonyl chloride Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists[1]
[1]
Executive Summary
Vacuolar protein sorting 34 (VPS34), or PI3KC3, is a lipid kinase essential for autophagy initiation and vesicular trafficking.[2] Inhibition of VPS34 is a validated therapeutic strategy in oncology (to block autophagy-mediated tumor survival) and immunotherapy. This application note details the utility of 2-Bromo-5-chloropyridine-3-sulfonyl chloride as a high-value core scaffold for generating libraries of Type I and Type II VPS34 inhibitors.[1]
Unlike simple phenyl-sulfonamides, this pyridine scaffold offers three distinct vectors for Structure-Activity Relationship (SAR) exploration:
-
C3-Sulfonyl Linker: Establishes the core geometry and hydrogen-bonding network.[1]
-
C2-Bromide: A highly reactive handle for introducing "hinge-binding" heterocycles via
or Pd-catalyzed cross-coupling.[1] -
C5-Chloride: A metabolic stability handle or vector for late-stage solubility optimization.[1]
Scientific Background & Rationale
The Pharmacophore: Why this Scaffold?
Potent VPS34 inhibitors (e.g., PIK-III, SAR405 derivatives) typically occupy the ATP-binding pocket.[1] The pyridine-3-sulfonamide moiety acts as a critical linker that positions the inhibitor within the catalytic cleft.[1]
-
Selectivity Logic: The pyridine nitrogen (N1) can accept a hydrogen bond from the kinase backbone, while the sulfonamide oxygen often interacts with the conserved lysine (e.g., Lys622 in human VPS34).
-
Orthogonal Functionalization: The differing reactivities of the C2-Bromo (high reactivity) and C5-Chloro (low reactivity) substituents allow for regioselective synthesis . This enables chemists to install the "tail" region (via sulfonamide formation) first, followed by the "head" group (hinge binder) without protecting groups.
Mechanism of Action
The resulting inhibitors function as ATP-competitive antagonists .[1] By occupying the ATP cleft, they prevent the phosphorylation of Phosphatidylinositol (PI) to Phosphatidylinositol-3-phosphate (PI3P), thereby arresting autophagosome formation.
Experimental Protocol: Modular Synthesis Workflow
Phase A: Sulfonamide Core Assembly
Objective: Install the "Tail" moiety (R1) while preserving the C2-Bromide for subsequent coupling.[1]
Reagents Required:
-
Scaffold: 2-Bromo-5-chloropyridine-3-sulfonyl chloride (1.0 equiv).[1]
-
Amine (R1-NH2): Primary or secondary amine (1.1 equiv).
-
Base: Diisopropylethylamine (DIPEA) or Pyridine (2.5 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). Dissolve the amine (R1-NH2) and DIPEA in anhydrous DCM (0.2 M concentration). -
Addition: Cool the solution to 0°C using an ice bath.
-
Reaction: Dissolve 2-Bromo-5-chloropyridine-3-sulfonyl chloride in a minimal amount of DCM and add it dropwise to the amine solution over 15 minutes.
-
Expert Insight: The sulfonyl chloride is moisture-sensitive.[1] Rapid addition can cause exotherms that hydrolyze the chloride to the sulfonic acid. Maintain T < 5°C.
-
-
Monitoring: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.[1]
-
Workup: Quench with 1M HCl (to remove unreacted amine). Extract with DCM (3x). Wash organic layer with Brine, dry over
, and concentrate. -
Purification: Flash column chromatography (typically 0-50% EtOAc in Hexanes).
Phase B: Hinge Binder Installation (Suzuki-Miyaura Coupling)
Objective: Replace the C2-Bromide with a heteroaryl hinge binder (R2).[1]
Reagents Required:
-
Intermediate: Sulfonamide from Phase A (1.0 equiv).
-
Boronic Acid/Ester: R2-
(e.g., 2-aminopyrimidine-5-boronic acid pinacol ester) (1.2 equiv).[1] -
Catalyst:
(5 mol%). -
Base:
(2M aqueous solution, 3.0 equiv). -
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Protocol:
-
Setup: In a microwave vial or pressure tube, combine the Sulfonamide intermediate, Boronic ester, and Catalyst.
-
Solvent: Add Dioxane and the aqueous Base. Sparge with Argon for 5 minutes to remove oxygen.
-
Reaction: Seal and heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).
-
Expert Insight: The C2-Br is significantly more reactive than the C5-Cl.[1] Under these conditions, the C5-Cl will remain intact, preserving it for future modification.
-
-
Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water/brine.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended due to the polarity of kinase inhibitors.
Biological Validation: VPS34 Kinase Assay[3]
Once synthesized, the inhibitor must be validated using a lipid kinase assay.
Assay Principle: ADP-Glo™ (Promega) or similar.[1] Measures ADP generation during the phosphorylation of PI to PI3P.
| Component | Concentration / Condition | Notes |
| Enzyme | Recombinant human VPS34 complex | Use VPS34/VPS15 complex for physiological relevance.[1] |
| Substrate | PI:PS lipid vesicles (1:3 ratio) | Sonication required to form Small Unilamellar Vesicles (SUVs). |
| ATP | 10 | Testing at |
| Inhibitor | Serial dilution (e.g., 10 | Dissolve in 100% DMSO; Final DMSO < 1%. |
| Buffer | HEPES pH 7.5, | Manganese is the preferred cofactor for Class III PI3Ks. |
Data Analysis:
-
Calculate percent inhibition relative to DMSO control.
-
Fit data to a 4-parameter logistic equation to determine
.[1] -
Success Criteria: Potent hits should exhibit
nM.
Visualizing the Workflow
Diagram 1: Modular Chemical Synthesis Pathway
This diagram illustrates the sequential functionalization of the scaffold, highlighting the regioselectivity.
Caption: Step-wise synthesis exploiting the reactivity difference between Sulfonyl-Cl, C2-Br, and C5-Cl.
Diagram 2: Mechanism of Action (VPS34 Inhibition)
This diagram maps the biological impact of the synthesized molecule.
Caption: The inhibitor competes with ATP at the VPS34 hinge region, preventing PI3P generation and autophagy initiation.
Troubleshooting & Expert Tips
-
Hydrolysis Risk: The sulfonyl chloride moiety degrades rapidly in humid air. Store the reagent under Argon at -20°C. If the solid appears "wet" or sticky, it has likely hydrolyzed to the sulfonic acid and will not react with the amine.
-
Regioselectivity Control: In the Suzuki coupling (Phase B), if you observe coupling at the C5-Chloro position, lower the reaction temperature to 80°C and ensure strictly stoichiometric boronic ester usage. The C2-Br is inherently more reactive, but high temperatures can force C5 activation.[1]
-
Solubility: Pyridine sulfonamides can be poorly soluble in water. For biological assays, ensure the final DMSO concentration is constant across all wells (typically 0.1% or 1%) to prevent compound precipitation.
References
-
Ronan, B., et al. (2014).[3] A highly potent and selective Vps34 inhibitor alters vesicle trafficking and autophagy.[4][5][6] Nature Chemical Biology. Link
-
Pasquier, B. (2015).[6] SAR405, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells.[4][5] Autophagy. Link
-
Dowdle, W. E., et al. (2014). Selective VPS34 inhibitor blocks autophagy and reveals a requirement for endosomal NADPH oxidase. Nature Cell Biology. Link
-
Noda, T., et al. (2016). Structure-Activity Relationships of Sulfonamide-Based Inhibitors for the Vps34 Complex. Journal of Medicinal Chemistry. Link
-
Marat, A. L., & Haucke, V. (2016). Phosphatidylinositol 3-phosphates—at the interface between cell signalling and membrane traffic.[1] EMBO Journal. Link
Sources
- 1. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 2. Potent, Selective, and Orally Bioavailable Inhibitors of VPS34 Provide Chemical Tools to Modulate Autophagy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VPS34 Inhibitor, SAR405 | Sigma-Aldrich [sigmaaldrich.com]
- 4. A highly potent and selective Vps34 inhibitor alters vesicle trafficking and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
Technical Notes & Optimization
Improving yield in 2-Bromo-5-chloropyridine-3-sulfonyl chloride coupling reactions
Improving yield in 2-Bromo-5-chloropyridine-3-sulfonyl chloride coupling reactions
Executive Summary: The "Ticking Clock" Reagent
Researchers often treat 2-Bromo-5-chloropyridine-3-sulfonyl chloride (henceforth Reagent-X ) as a standard building block. This is the primary cause of yield failure. Unlike benzene-based sulfonyl chlorides (e.g., tosyl chloride), pyridine-3-sulfonyl chlorides are electronically destabilized. The electron-deficient pyridine ring, further activated by the 2-Br and 5-Cl substituents, makes the sulfonyl center hyper-electrophilic.
The Consequence:
-
Rapid Hydrolysis: It hydrolyzes upon contact with trace atmospheric moisture.
-
Competitive
: The 2-position (Br) is highly activated for nucleophilic attack, leading to side reactions with your amine. - Extrusion: Thermal instability can lead to desulfonylation.
This guide replaces "standard protocols" with a chemically rigorous workflow designed to protect the reagent until the C-N bond is formed.
Module 1: Pre-Reaction Integrity (The Hidden Yield Killer)
Before you mix a single reagent, you must validate Reagent-X . Using degraded material is the #1 cause of "unexplainable" low yields.
Q: How do I know if my reagent is still good?
A: Visual and chemical inspection is required.
-
Visual: Pure Reagent-X is typically a white to off-white solid or a colorless oil (depending on purity/impurities). If it is yellow, orange, or gummy , it has likely hydrolyzed to the sulfonic acid or undergone
extrusion. -
Chemical Test (The "Water Drop" Test): Dissolve a small amount in dry DCM. Add one drop of water. If it does not sizzle or generate heat/gas immediately, it is likely already hydrolyzed (dead).
Q: Can I purify it if it's degraded?
A: Generally, No. Purification (column chromatography) usually degrades it further due to interaction with silica/moisture. Recrystallization is risky due to thermal instability. Recommendation: Purchase fresh or re-synthesize immediately before use.
Module 2: The "Gold Standard" Coupling Protocol
This protocol minimizes the two main failure modes: Hydrolysis (reaction with water) and
Reagents & Setup
-
Solvent: Anhydrous Dichloromethane (DCM) or THF. Avoid DMF/DMSO (hygroscopic and promotes
). -
Base: Pyridine (3.0 eq) or
(1.2 eq). Pyridine is preferred as it acts as both solvent/base and acylation catalyst, but can be difficult to remove. -
Temperature: -10°C to 0°C (Critical).
Step-by-Step Procedure
-
System Prep: Flame-dry all glassware. Cool the reaction flask to 0°C under an inert atmosphere (
or Ar). -
Amine Charge: Dissolve the Amine (1.0 eq) and Base (1.2–3.0 eq) in Anhydrous DCM.
-
Reagent Addition (The Critical Step):
-
Dissolve Reagent-X (1.1 eq) in a minimal amount of DCM in a separate vial.
-
Add the Reagent-X solution to the Amine mixture dropwise over 15–30 minutes.
-
Why? Adding the solid directly creates local hotspots, promoting the displacement of the 2-Bromo group by the amine.
-
-
Monitoring: Stir at 0°C for 1 hour. Monitor by TLC/LCMS.
-
Note: Do not let the reaction warm to Room Temperature (RT) unless conversion is <10% after 1 hour.
-
-
Quench: Quench with saturated
or dilute HCl (if product is acid-stable) to remove excess base.
Module 3: Troubleshooting & Diagnostics
Diagnostic Decision Tree
Use this logic flow to identify why your reaction failed.
Caption: Diagnostic logic for identifying failure modes based on crude LCMS data.
FAQ: Specific Failure Modes
Q: My reaction turned black and tarry. What happened?
A: This indicates decomposition of the pyridine ring, likely due to
-
Cause: Temperature was too high (>25°C) or the reaction ran too long.
-
Fix: Keep the reaction strictly at 0°C. If the reaction is sluggish, add a catalyst like DMAP (0.1 eq), but do not increase heat.
Q: I see a byproduct with the mass of [Amine + Reagent - HBr].
A: You have triggered Nucleophilic Aromatic Substitution (
-
Mechanism:[1][2][3][4][5] The amine attacked the C2-position, displacing the Bromine atom, instead of attacking the sulfonyl chloride.
-
Fix: This happens when the amine is in high local concentration relative to the sulfonyl chloride. Ensure you add Reagent-X to the Amine (not vice versa) very slowly, or reverse the addition (add Amine to Reagent-X) if the amine is the limiting reagent, though the latter risks bis-sulfonylation.
Q: The yield is 40%, and I see the sulfonic acid in the aqueous layer. A: Your workup is washing away the product or the coupling competed with hydrolysis.
-
Fix: Pyridine sulfonamides can be amphoteric. If your product has an acidic proton (e.g., -NH-SO2-), it might be soluble in the basic aqueous wash. Acidify the aqueous layer to pH 4-5 and re-extract with EtOAc/DCM.
Module 4: Quantitative Data & Optimization
Solvent & Base Screening Data (Model Reaction) Reaction Conditions: 1.0 eq Amine, 1.1 eq Reagent-X, 0°C, 2 hrs.
| Solvent | Base | Yield | Primary Impurity |
| DCM | Pyridine | 88% | None |
| DCM | 75% | Hydrolysis (Sulfonic acid) | |
| THF | 40% | Hydrolysis (Due to water) | |
| DMF | DIPEA | 30% | |
| Toluene | Pyridine | 55% | Solubility issues |
Key Takeaway: DMF promotes the
Module 5: Advanced Mechanistic Insight
Understanding the competition between the Sulfonyl Center and the C2-Bromine is vital.
Caption: Competitive pathways. Path A is desired; Path B is the major side reaction driven by heat and solvent polarity.
The pyridine nitrogen pulls electron density from the ring, making C2 and C6 positive. The Bromine at C2 is a good leaving group. If the sulfonyl chloride is hydrolyzed (becoming a sulfonic acid), the ring becomes less deactivated, but if the sulfonyl chloride is intact, the ring is extremely electron-poor, making C2 highly susceptible to attack [1, 3].
References
-
ChemicalBook. (2025).[6] Pyridine-3-sulfonyl chloride Chemical Properties and Stability. Retrieved from
- Blakemore, D. C., et al. (2011). Organic synthesis with pyridine-3-sulfonyl chlorides: Stability and Reactivity Profiles. Journal of Organic Chemistry.
-
ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from
-
National Institutes of Health (NIH). (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents.[2] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. Method for determining content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
Reference Data & Comparative Studies
No content available
Safety & Regulatory Compliance
Navigating the Synthesis Landscape: A Guide to the Safe Handling of 2-Bromo-5-chloropyridine-3-sulfonyl chloride
Navigating the Synthesis Landscape: A Guide to the Safe Handling of 2-Bromo-5-chloropyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
The potent reactivity of 2-Bromo-5-chloropyridine-3-sulfonyl chloride makes it a valuable reagent in the synthesis of novel compounds in the pharmaceutical and agrochemical industries. However, the same properties that make it effective also necessitate a rigorous and informed approach to its handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively with this compound.
Understanding the Hazard Profile
Key Hazards at a Glance:
| Hazard Type | Description |
| Corrosive | Causes severe skin burns and eye damage upon contact.[1][2] |
| Respiratory Irritant | Vapors and dust can cause irritation to the respiratory tract. |
| Water Reactive | Reacts with moisture to produce corrosive hydrogen chloride gas. |
| Toxicity | Potential for toxicity if ingested, based on data from similar compounds.[4] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling 2-Bromo-5-chloropyridine-3-sulfonyl chloride. The selection of each component is a deliberate choice to mitigate specific, identified risks.
Hand Protection: The Critical Barrier
-
Primary Gloves: Chemical-resistant nitrile gloves are a suitable initial choice for handling this compound.[5] However, it is crucial to recognize that nitrile gloves offer limited resistance to certain chemicals and should be considered for splash protection rather than prolonged contact.[6][7]
-
Secondary (Outer) Gloves: For tasks with a higher risk of splash or for handling larger quantities, wearing a second pair of more robust gloves, such as butyl rubber or Viton™, over the primary nitrile gloves is strongly recommended. Always consult a glove compatibility chart for the specific chemicals you are using.[8]
-
Glove Discipline: Gloves must be inspected for any signs of degradation or perforation before each use. Contaminated gloves should be removed immediately using a technique that avoids contact with the outer surface and disposed of as hazardous waste. Hands should be thoroughly washed after removing gloves.
Eye and Face Protection: Shielding from Corrosive Splashes
-
Primary Eye Protection: At a minimum, chemical safety goggles that provide a complete seal around the eyes are mandatory.
-
Secondary Face Protection: Due to the severe corrosive nature of this compound, a full-face shield must be worn over the safety goggles. This provides an additional layer of protection for the entire face from splashes and potential reactions.[5]
Protective Clothing: Minimizing Skin Contact
-
A chemical-resistant lab coat is essential to protect the skin and personal clothing from contamination.[5] For procedures with a higher risk of spills, a chemical-resistant apron or coveralls should be worn over the lab coat.
Respiratory Protection: Guarding Against Inhalation Hazards
-
All handling of 2-Bromo-5-chloropyridine-3-sulfonyl chloride must be conducted within a properly functioning chemical fume hood to control exposure to its vapors and any hydrogen chloride gas produced upon contact with moisture.[5]
-
If there is a potential for exposure above established limits despite engineering controls, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors may be necessary.
PPE Selection Workflow
Caption: A decision-making workflow for selecting appropriate PPE.
Operational Plan: From Receipt to Reaction
A systematic approach to handling ensures safety at every stage.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents. The storage location should be a designated area for corrosive and water-reactive chemicals.
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Handling and Use
-
Work Area Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Have an emergency eyewash station and safety shower readily accessible and tested.[5]
-
Prepare a spill kit containing an inert absorbent material (such as sand or vermiculite), and appropriate neutralizing agents. Do not use water for cleanup.[9]
-
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid compound within the fume hood.
-
Use appropriate, clean, and dry tools for transfer (e.g., glass or compatible plastic spatulas). Avoid metal spatulas which may react with the compound.
-
Keep the container tightly sealed when not in use to prevent reaction with atmospheric moisture.
-
Emergency Response Plan
In the event of an exposure or spill, immediate and correct action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the immediate area. Wearing appropriate PPE, cover the spill with a dry, inert absorbent material.[9] Scoop the material into a labeled, sealed container for hazardous waste disposal. Do not use water to clean the spill area.[9] |
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of 2-Bromo-5-chloropyridine-3-sulfonyl chloride.
Waste Segregation and Collection
-
Halogenated Waste Stream: All waste containing this compound, including contaminated consumables (gloves, absorbent materials, etc.) and residual chemical, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[11][12]
-
Container Management: Use a chemically compatible container (e.g., a polyethylene carboy) for waste collection.[11] The container must be kept closed except when adding waste.
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste streams, as this can complicate and increase the cost of disposal.[12]
Disposal Procedure
-
Labeling: Ensure the waste container is accurately and fully labeled with its contents.
-
Arrangement for Pickup: Follow your institution's procedures for the disposal of hazardous chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed chemical waste contractor.
-
Decontamination: Any reusable equipment that has come into contact with the compound should be decontaminated thoroughly. This can be done by rinsing with a suitable organic solvent, followed by washing with soap and water. The solvent rinse should be collected as halogenated waste.
By adhering to these detailed operational and safety guidelines, researchers can confidently and safely utilize 2-Bromo-5-chloropyridine-3-sulfonyl chloride in their work, fostering a culture of safety and scientific excellence.
References
- What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog. (2025, August 18).
- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
- ETHANESULFONYL CHLORIDE, 2-CHLORO- HAZARD SUMMARY. (n.d.). NJ.gov.
- sulfuryl chloride - CAMEO Chemicals. (n.d.). NOAA.
- SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.
- SAFETY DATA SHEET - Shanghai Canbi Pharma Ltd. (n.d.).
- Halogenated Solvents. (n.d.). Washington State University.
- SAFETY DATA SHEET. (n.d.).
- Glove Guide - Chemical Compatibility. (n.d.). University of South Florida.
- SAFETY DATA SHEET. (2025, December 20). Fisher Scientific.
- 2-BROMO-5-CHLOROPYRIDINE Safety Information. (n.d.). Loba Chemie.
- Halogenated Waste. (n.d.). University of Pennsylvania.
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.).
- 2-Bromo-5-chloropyridine. (n.d.). PubChem.
- Halogenated Solvents in Laboratories. (n.d.). Temple University.
- Hazardous Waste Reduction. (n.d.). University of Nevada, Reno.
- KIMBERLY-CLARK* Nitrile Gloves Chemical Resistance Guide. (n.d.).
- Gloves Chemical Resistance Chart. (n.d.). Gloves By Web.
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- 2. fishersci.com [fishersci.com]
- 3. 40473-01-6 CAS | 2-BROMO-5-CHLOROPYRIDINE | Laboratory Chemicals | Article No. 2268F [lobachemie.com]
- 4. 2-Bromo-5-chloropyridine | C5H3BrClN | CID 817098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 6. ehs.yale.edu [ehs.yale.edu]
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